
4-Amino-1-benzylpiperidine-4-carboxylic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid typically involves the reaction of benzylamine with piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes . These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-benzylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Antitumor Activity
ABPCA has been investigated for its role as a selective inhibitor of protein kinase B (PKB), which is involved in various signaling pathways related to cancer progression. Studies have shown that derivatives of ABPCA can inhibit PKB with nanomolar potency, demonstrating significant antitumor effects in vivo. For instance, modifications to the linker groups in ABPCA derivatives resulted in compounds that not only inhibited PKB effectively but also showed improved oral bioavailability and reduced clearance rates in biological systems .
Acetylcholinesterase Inhibition
Compounds derived from ABPCA have been explored as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's. A study highlighted the synthesis of N-benzylpiperidine derivatives that exhibited potent inhibitory activity against acetylcholinesterase, suggesting that ABPCA could be a valuable scaffold for developing new treatments for cognitive disorders .
Gastrointestinal Prokinetic Agents
ABPCA has also been utilized in the synthesis of gastrointestinal prokinetic agents. A notable example is butyl 4-amino-1-piperidineacetate, which was shown to enhance gastrointestinal motility without significant side effects, indicating the therapeutic potential of ABPCA derivatives in digestive health .
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-1-benzylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison: 4-Amino-1-benzylpiperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable tool in research and development .
Biological Activity
4-Amino-1-benzylpiperidine-4-carboxylic acid (also known as 4-ABP-COOH) is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring with an amino group and a carboxylic acid functional group, positions it as a versatile building block for various bioactive molecules. This article explores the biological activity of 4-ABP-COOH, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H18N2O2, with a molecular weight of 234.29 g/mol. The compound contains:
- Piperidine ring : A six-membered ring that includes one nitrogen atom.
- Amino group : Contributing to its basicity and potential for forming hydrogen bonds.
- Carboxylic acid group : Enhancing its solubility in biological systems and facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Studies suggest that it may function as an inhibitor or modulator of these targets, influencing various biochemical pathways.
Key Mechanisms:
-
Enzyme Inhibition :
- The compound has been noted to inhibit p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cellular stress pathways .
- It may also interact with lipoprotein-associated phospholipase A2 (Lp-PLA2), potentially reducing neuroinflammation associated with neurodegenerative diseases .
-
Receptor Binding :
- Its structural features allow it to bind to various receptors, which may mediate its effects in the central nervous system, particularly in the context of antidepressant and antipsychotic activities .
Neuroprotective Effects
The inhibition of Lp-PLA2 by this compound has been linked to reduced inflammation in models of Alzheimer's disease. This suggests that the compound could play a role in protecting neuronal cells from inflammatory damage .
Anticancer Potential
Recent studies have explored the anticancer properties of piperidine derivatives. For instance, compounds related to 4-Amino-1-benzylpiperidine have shown cytotoxic effects in cancer cell lines, indicating potential applications in cancer therapy .
Case Studies and Research Findings
Q & A
Q. What are the recommended safety protocols for handling 4-amino-1-benzylpiperidine-4-carboxylic acid in laboratory settings?
Basic Question
While toxicological data for this compound are not fully characterized (as per safety sheets), standard precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to avoid inhalation .
- First Aid: For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for ≥15 minutes and remove contaminated clothing .
- Waste Disposal: Segregate waste and consult institutional guidelines for hazardous chemical disposal .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Basic Question
Key methodological considerations include:
- Reaction Solubility: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility during piperidine ring functionalization .
- Protective Groups: Introduce tert-butoxycarbonyl (Boc) groups to stabilize the amine during carboxylation steps, followed by deprotection under acidic conditions (e.g., TFA) .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity products (>95%) .
Q. What advanced techniques are used to resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?
Advanced Question
Discrepancies in spectral interpretation often arise from conformational flexibility or tautomerism. Mitigation strategies include:
- 2D NMR (HSQC, HMBC): Confirm proton-carbon correlations to distinguish between regioisomers or rotational conformers .
- Computational Modeling: Compare experimental IR peaks with density functional theory (DFT)-simulated spectra to validate assignments .
- X-ray Crystallography: Resolve ambiguous structures by determining crystal packing and hydrogen-bonding networks .
Q. How does this compound enhance the stability of α-helical peptides in aqueous environments?
Advanced Question
The compound’s rigid piperidine scaffold and α,α-disubstitution restrict backbone torsion angles (φ/ψ), enforcing helical conformations. Key findings:
- Water Solubility: The carboxylate group improves solubility while the benzyl moiety stabilizes hydrophobic core interactions in peptides .
- Circular Dichroism (CD): Peptides incorporating this amino acid show increased ellipticity at 222 nm (α-helix signature) compared to linear analogs .
Q. What methodologies are recommended for assessing the purity of this compound in research-grade batches?
Advanced Question
- HPLC: Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Monitor at 254 nm; purity ≥98% is typical for research use .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 249.147) and rule out impurities like unreacted benzyl precursors .
- Elemental Analysis: Validate C, H, N content within ±0.3% of theoretical values .
Q. How can researchers address discrepancies in reported solubility data for this compound across solvents?
Advanced Question
Solubility variability often stems from pH-dependent ionization of the carboxylate group. Strategies include:
- pH Adjustment: Increase solubility in aqueous buffers (e.g., PBS pH 7.4) by deprotonating the carboxylic acid (pKa ~2.5) .
- Co-solvent Systems: Use DMSO (10–20% v/v) in water or ethanol to enhance solubility without denaturing biological targets .
- Dynamic Light Scattering (DLS): Monitor aggregation in real-time to identify solvent conditions minimizing colloidal formation .
Q. What are the critical considerations for designing SAR studies of this compound derivatives?
Advanced Question
Focus on modifying key regions while preserving bioactivity:
- Benzyl Substituents: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate π-π interactions in receptor binding .
- Amino Group Functionalization: Acylation or sulfonation can alter hydrogen-bonding capacity and metabolic stability .
- Carboxylic Acid Bioisosteres: Replace with tetrazole or phosphonate groups to evaluate potency in enzymatic assays .
Q. How can researchers validate the stability of this compound under long-term storage conditions?
Advanced Question
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and compare HPLC purity to baseline .
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (>200°C indicates thermal stability) .
- Lyophilization: For aqueous solutions, lyophilize and store at -20°C to prevent hydrolysis .
Properties
IUPAC Name |
4-amino-1-benzylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPJXCZSNCQLMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363188 | |
Record name | 4-Amino-1-benzylpiperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39143-25-4 | |
Record name | 4-Amino-1-benzylpiperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-benzylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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